molecular formula C7H10O4 B13321640 2,5-Dioxaspiro[3.4]octane-7-carboxylic acid

2,5-Dioxaspiro[3.4]octane-7-carboxylic acid

Cat. No.: B13321640
M. Wt: 158.15 g/mol
InChI Key: WRCVPARIUUXDHD-UHFFFAOYSA-N
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Description

2,5-Dioxaspiro[34]octane-7-carboxylic acid is a heterocyclic compound with the molecular formula C7H10O4 It is characterized by a spirocyclic structure containing two oxygen atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxaspiro[3.4]octane-7-carboxylic acid typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of diols with carboxylic acids under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxaspiro[3.4]octane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2,5-Dioxaspiro[3.4]octane-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-Dioxaspiro[3.4]octane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its spirocyclic structure allows it to fit into enzyme active sites, modulating their activity. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxaspiro[3Its spirocyclic structure provides stability and rigidity, making it a valuable building block in synthetic chemistry .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

2,5-dioxaspiro[3.4]octane-7-carboxylic acid

InChI

InChI=1S/C7H10O4/c8-6(9)5-1-7(11-2-5)3-10-4-7/h5H,1-4H2,(H,8,9)

InChI Key

WRCVPARIUUXDHD-UHFFFAOYSA-N

Canonical SMILES

C1C(COC12COC2)C(=O)O

Origin of Product

United States

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